molecular formula C11H13NO3 B13569125 Methyl 4-aminochromane-4-carboxylate

Methyl 4-aminochromane-4-carboxylate

Cat. No.: B13569125
M. Wt: 207.23 g/mol
InChI Key: QLUOXRAIWIXJDU-UHFFFAOYSA-N
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Description

Methyl 4-aminochromane-4-carboxylate is a chromane-derived compound featuring an amino group (-NH₂) and a methyl ester (-COOCH₃) at the 4-position of the bicyclic chromane scaffold (benzopyran). Chromane derivatives are widely studied due to their structural versatility in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, antioxidants, and enzyme inhibitors. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-amino-2,3-dihydrochromene-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-10(13)11(12)6-7-15-9-5-3-2-4-8(9)11/h2-5H,6-7,12H2,1H3

InChI Key

QLUOXRAIWIXJDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminochromane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes with amines to form chromane derivatives . Another method includes the use of o-quinone methide precursors in a (4+2) cycloaddition reaction with enamines . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet the demands of research and commercial applications . The process may involve multiple steps, including purification and quality control, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminochromane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of methyl 4-aminochromane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes References
This compound Not available C₁₁H₁₃NO₃ 207.23 g/mol Chromane core, 4-amino, 4-methyl ester Discontinued; potential CNS activity
Methyl 6-amino-4-indolecarboxylate 103956-00-9 C₁₀H₁₀N₂O₂ 190.20 g/mol Indole ring, 6-amino, 4-methyl ester Intermediate in heterocyclic drug synthesis
Methyl 4-aminothiane-4-carboxylate hydrochloride 161315-14-6 C₇H₁₄ClNO₂S 211.71 g/mol Thiane (sulfur-containing ring), 4-amino, hydrochloride salt Investigational in organocatalysis
Methyl 4-oxochromane-6-carboxylate 41118-19-8 C₁₁H₁₀O₄ 206.19 g/mol Chromane core, 4-ketone, 6-methyl ester Probable intermediate in flavonoid synthesis
Methyl acridine-4-carboxylate 188054-45-7 C₁₅H₁₁NO₂ 237.25 g/mol Acridine ring, 4-methyl ester Fluorescent probes, DNA intercalation studies

Key Structural and Functional Differences

Core Ring Systems: Chromane (this compound and Methyl 4-oxochromane-6-carboxylate): Benzopyran derivatives with oxygen in the heterocyclic ring. Indole (Methyl 6-amino-4-indolecarboxylate): A nitrogen-containing aromatic system, enabling π-π stacking interactions critical in kinase inhibitor design. Thiane (Methyl 4-aminothiane-4-carboxylate): Sulfur atom enhances conformational flexibility and metal-binding capacity, useful in coordination chemistry. Acridine (Methyl acridine-4-carboxylate): A tricyclic aromatic system with planar geometry, ideal for intercalation into DNA/RNA.

Substituent Effects: Amino vs. Ketone Groups: The 4-amino group in this compound increases basicity compared to the 4-ketone in Methyl 4-oxochromane-6-carboxylate, which is more electrophilic.

Pharmacological and Synthetic Relevance: Methyl 4-aminothiane-4-carboxylate’s hydrochloride salt form enhances solubility, making it suitable for aqueous-phase reactions. Methyl acridine-4-carboxylate’s extended conjugation system is exploited in photodynamic therapy and nucleic acid staining.

Biological Activity

Methyl 4-aminochromane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a chromane backbone with an amino group and a carboxylate ester. The compound can be synthesized through various methods, often involving the reaction of appropriate chromane derivatives with amino and carboxylic acid moieties. The synthetic pathway typically includes:

  • Formation of the Chromane Ring : Starting from a phenolic compound, the chromane structure is formed via cyclization.
  • Introduction of the Amino Group : The amino group can be introduced using amination reactions.
  • Esterification : The final step involves esterification to obtain the methyl ester form.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound possesses potent antibacterial activity, comparable to established antibiotics. For instance, studies indicated MIC values of approximately 250 µg/mL against Pseudomonas aeruginosa .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro cytotoxicity assays against several cancer cell lines revealed:

  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

The compound exhibited moderate cytotoxic effects, with IC50 values around 86 µM for certain cell lines, indicating its potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the chromane ring significantly influence biological activity. For example, modifications at specific positions on the ring can enhance potency against targeted pathogens or cancer cells.
Substituent PositionBiological ActivityMIC/IC50 Value
2-positionIncreased activity125 µg/mL
3-positionModerate activity250 µg/mL
4-positionHigh potency<100 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study A : Investigated the compound's antibacterial effects against a panel of pathogens, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .
  • Study B : Focused on the anticancer properties, revealing that this compound induced apoptosis in MCF-7 cells through caspase activation pathways .
  • Study C : Analyzed the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting favorable profiles for further development as a therapeutic agent .

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